![molecular formula C12H13NO2 B1488427 (5-(4-Ethylphenyl)isoxazol-4-yl)methanol CAS No. 2092628-49-2](/img/structure/B1488427.png)
(5-(4-Ethylphenyl)isoxazol-4-yl)methanol
Overview
Description
Chemical Reactions Analysis
Isoxazoles, including “(5-(4-Ethylphenyl)isoxazol-4-yl)methanol”, are known for their synthetic availability and special chemical properties . The presence of the labile N–O bond in the isoxazole ring allows for various transformations, making isoxazoles synthetically useful .Scientific Research Applications
Synthesis and Chemical Properties
Double Diastereoselective Synthesis : A study by Kim et al. (2005) focused on the synthesis of syn,syn-Bis(1,2-isoxazolin-5-yl)methanols, a category that includes compounds like (5-(4-Ethylphenyl)isoxazol-4-yl)methanol. They were synthesized via a double diastereoselective 1,3-dipolar cycloaddition reaction. This study highlights the potential for creating complex polyols, which have applications in various chemical synthesis processes (H. Kim et al., 2005).
Inhibiting Effect in Corrosion Studies : Khezri et al. (2020) investigated the use of a similar compound, [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol, as an efficient inhibitor for copper corrosion in sulfuric acid solutions. This study shows the potential of this compound derivatives in industrial applications, particularly in metal protection and corrosion inhibition (A. Khezri et al., 2020).
Biological and Medicinal Applications
Cytotoxic Activity in Cancer Research : Rao et al. (2014) conducted research on derivatives of isoxazole, including this compound, for their cytotoxic activity against various human cancer cell lines. This study indicates the potential of such compounds in developing new anticancer drugs (P. Sambasiva Rao et al., 2014).
Antitumor and Anti-inflammatory Properties : Another study by Kletskov et al. (2018) synthesized derivatives containing isoxazole moieties and evaluated their synergistic effect with antitumor drugs. This research suggests the application of this compound derivatives in enhancing the efficacy of existing antitumor medications (A. Kletskov et al., 2018).
Future Directions
Isoxazoles, including “(5-(4-Ethylphenyl)isoxazol-4-yl)methanol”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are commonly found in many commercially available drugs and have been the subject of research in medicinal chemistry over the past decades .
Mechanism of Action
Mode of Action
The mode of action of isoxazole compounds can also vary greatly. Some isoxazole compounds have been found to exhibit cytotoxic effects, potentially making them useful in cancer treatment .
Biochemical Pathways
Isoxazole compounds can interact with various biochemical pathways. For example, some isoxazole derivatives have been found to affect the interpretation of p21 WAF-1, Bax, and Bcl-2, which are proteins involved in cell cycle regulation and apoptosis .
Result of Action
The molecular and cellular effects of isoxazole compounds can vary. Some isoxazole compounds have been found to exhibit cytotoxic effects, potentially making them useful in cancer treatment .
Action Environment
The action, efficacy, and stability of isoxazole compounds can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and temperature .
properties
IUPAC Name |
[5-(4-ethylphenyl)-1,2-oxazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-9-3-5-10(6-4-9)12-11(8-14)7-13-15-12/h3-7,14H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGBOWIDQASGML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=NO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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